N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide
Description
N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a cyclohexenyl-hydroxymethyl substituent and a 3-methoxybenzene sulfonamide core. The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase), and the hydroxycyclohexenyl moiety may act as a directing group in metal-catalyzed reactions . The 3-methoxybenzene ring could influence electronic properties or binding interactions, similar to methoxy-substituted benzimidazoles and benzamides in the evidence .
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-19-12-6-5-7-13(10-12)20(17,18)15-11-14(16)8-3-2-4-9-14/h3,5-8,10,15-16H,2,4,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEURBPEMNQPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological evaluations, drawing from diverse sources.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C14H19NO4S and a molecular weight of 305.38 g/mol . Its structure includes a sulfonamide group, which is known for various biological activities, particularly in pharmacology.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclohexene Derivative : This can be achieved through the Birch reduction of anisole followed by acid hydrolysis.
- Coupling Reaction : The cyclohexene derivative is coupled with 3-methoxybenzenesulfonamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final sulfonamide structure .
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in various cancers .
Case Study:
A study demonstrated that certain sulfonamide derivatives reduced the viability of cancer cell lines such as HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions. The most effective compounds showed a concentration-dependent inhibition of cell growth, indicating their potential as therapeutic agents against tumors with high CA expression .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to cancer progression and metabolism, particularly those involved in acid-base balance in tumors.
- Modulation of Cell Signaling Pathways : By affecting key signaling pathways associated with cell proliferation and survival, this compound could induce apoptosis in cancer cells .
Pharmacological Studies
Pharmacological evaluations have shown that sulfonamides can also influence cardiovascular functions. For example, studies on related compounds indicate that they can affect perfusion pressure and coronary resistance in isolated rat heart models . This suggests a broader therapeutic potential beyond oncology.
Data Summary
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. Research shows that derivatives of sulfonamides can exhibit significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The specific structure of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide may enhance its efficacy compared to traditional sulfonamides by improving solubility and bioavailability.
Anti-inflammatory Effects
There is evidence suggesting that compounds with sulfonamide groups can also exhibit anti-inflammatory properties. This could make this compound a candidate for further research in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Analgesic Properties : A study on related sulfonamide compounds reported significant analgesic effects in postoperative patients, indicating that this compound may also possess pain-relieving properties. This could be particularly relevant in managing acute pain following surgical procedures .
- Anticancer Activity : Some sulfonamide derivatives have shown promise in cancer therapy by inhibiting tumor growth through various mechanisms, including the modulation of metabolic pathways involved in cell proliferation. Future research could explore the anticancer potential of this compound.
Agrochemicals
Due to its structural features, this compound may also find applications in agrochemicals, particularly as a pesticide or herbicide. Compounds with similar structures have been shown to exhibit herbicidal activity, which could be beneficial in agricultural practices.
Synthesis Processes
The synthetic routes for producing this compound involve several steps, including the formation of the hydroxycyclohexene derivative and subsequent coupling with the methoxybenzene sulfonamide. Understanding these processes is crucial for scaling up production for industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound shares functional motifs with analogs in the evidence:
- Sulfonamide Core : Unlike the acetamide derivatives in and benzamide in , the sulfonamide group (R-SO₂-NH-R') offers stronger acidity (pKa ~10–11) and hydrogen-bonding capacity, which may enhance target binding or solubility.

- Hydroxycyclohexenyl Group : Similar to the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), the hydroxycyclohexenyl group could coordinate transition metals, enabling C–H activation or cross-coupling reactions. However, its cyclic structure may impose steric constraints compared to acyclic analogs.
- Methoxybenzene Substituent : The 3-methoxy group mirrors that in benzimidazole derivatives (), where methoxy groups enhance lipophilicity and π-stacking interactions in biological systems.
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

